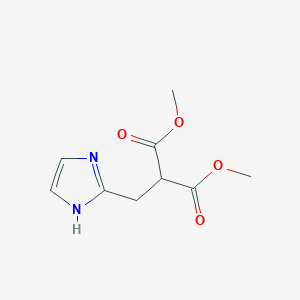

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

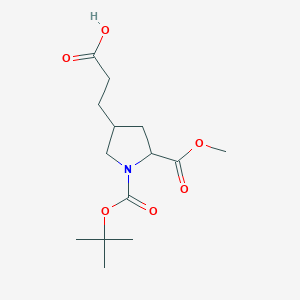

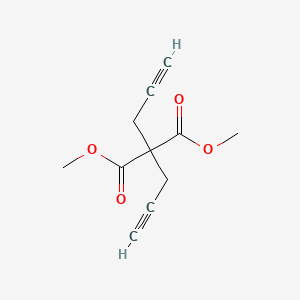

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate is a chemical compound with the molecular formula C9H12N2O4 . It has a molecular weight of 212.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O4/c1-14-8(12)6(9(13)15-2)5-7-10-3-4-11-7/h3-4,6H,5H2,1-2H3,(H,10,11) . This code provides a specific description of the molecule’s structure.

Physical and Chemical Properties Analysis

This compound has a molecular weight of 212.21 . It is typically stored in a refrigerated environment .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A series of cisplatin-like complexes incorporating bis(imidazole) derivatives, including dimethyl 2-((1H-imidazol-2-yl)methyl)malonate, have been synthesized and characterized. Their structures were elucidated, and molecular modeling studies highlighted the importance of hydrogen bonding properties in relation to their antitumor activities (Ravera et al., 2011).

- Novel synthetic approaches to derivatives of this compound have been developed, demonstrating the versatility of this compound in organic synthesis and its potential as an intermediate in the production of complex molecular structures (Boichenko et al., 2020).

Biological Activity

- The biological activity of Pt(II) complexes containing bis(imidazole) ligands, derived from this compound, was evaluated, revealing their cytotoxic properties. The study discussed these properties in relation to their structural characteristics, such as polar surface area, aquation rate, and lipophilicity, which are crucial for their biological efficacy (Ravera et al., 2011).

Chemical Reactivity and Applications

- The compound has been utilized in phase transfer-catalyzed enantioselective Michael reactions, showcasing its role in asymmetric synthesis and the potential to create chiral centers, which are important in the development of pharmaceuticals (Dere et al., 2003).

- This compound has been involved in reactions leading to highly regioselective olefination of conjugated polyolefin dioates, demonstrating its utility in complex organic synthesis and material science applications (Singh et al., 2010).

Wirkmechanismus

Target of Action

Compounds containing an imidazole ring, like “Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate”, are often involved in various biological activities. They can interact with a variety of enzymes and receptors in the body, including cytochromes, certain G-protein coupled receptors, and more .

Mode of Action

The interaction of “this compound” with its targets could lead to changes in the activity of these targets, potentially altering cellular processes. The exact changes would depend on the specific targets and the nature of the interaction .

Biochemical Pathways

The affected pathways would depend on the specific targets of “this compound”. Imidazole-containing compounds can be involved in a wide range of biochemical pathways, from energy metabolism to signal transduction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of “this compound” would influence its bioavailability. Factors such as its lipophilicity, molecular size, and charge can affect how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and the nature of its interaction with these targets. This could range from changes in enzyme activity to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its interaction with its targets .

Eigenschaften

IUPAC Name |

dimethyl 2-(1H-imidazol-2-ylmethyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-14-8(12)6(9(13)15-2)5-7-10-3-4-11-7/h3-4,6H,5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJAYGJMPRNLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=NC=CN1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2608146.png)

![2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride](/img/structure/B2608150.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2608151.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)

![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)